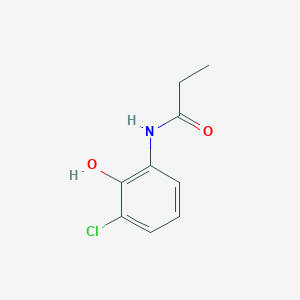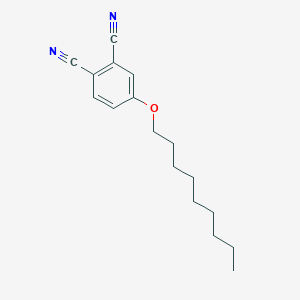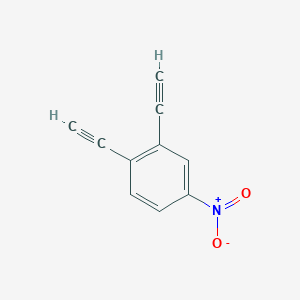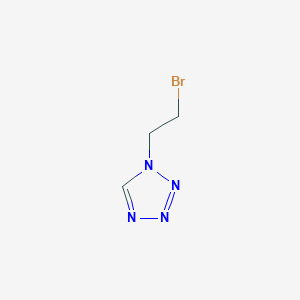![molecular formula C34H63NO7 B12572358 6-[[(2S)-1,4-didodecoxy-1,4-dioxobutan-2-yl]amino]-6-oxohexanoic acid CAS No. 192118-85-7](/img/structure/B12572358.png)
6-[[(2S)-1,4-didodecoxy-1,4-dioxobutan-2-yl]amino]-6-oxohexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[[(2S)-1,4-didodecoxy-1,4-dioxobutan-2-yl]amino]-6-oxohexanoic acid is a complex organic compound with a unique structure that includes both ester and amide functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[[(2S)-1,4-didodecoxy-1,4-dioxobutan-2-yl]amino]-6-oxohexanoic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the ester and amide bonds under controlled conditions. Specific reagents and catalysts are used to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure consistency and quality.
Analyse Chemischer Reaktionen
Types of Reactions
6-[[(2S)-1,4-didodecoxy-1,4-dioxobutan-2-yl]amino]-6-oxohexanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester and amide functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
6-[[(2S)-1,4-didodecoxy-1,4-dioxobutan-2-yl]amino]-6-oxohexanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological processes and interactions.
Medicine: Explored for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-[[(2S)-1,4-didodecoxy-1,4-dioxobutan-2-yl]amino]-6-oxohexanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other esters and amides with long alkyl chains and similar functional groups. Examples include:
- 6-aminohexanoic acid
- 1,4-dioxobutane derivatives
Uniqueness
What sets 6-[[(2S)-1,4-didodecoxy-1,4-dioxobutan-2-yl]amino]-6-oxohexanoic acid apart is its specific combination of functional groups and stereochemistry, which may confer unique properties and applications not found in similar compounds.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Eigenschaften
CAS-Nummer |
192118-85-7 |
|---|---|
Molekularformel |
C34H63NO7 |
Molekulargewicht |
597.9 g/mol |
IUPAC-Name |
6-[[(2S)-1,4-didodecoxy-1,4-dioxobutan-2-yl]amino]-6-oxohexanoic acid |
InChI |
InChI=1S/C34H63NO7/c1-3-5-7-9-11-13-15-17-19-23-27-41-33(39)29-30(35-31(36)25-21-22-26-32(37)38)34(40)42-28-24-20-18-16-14-12-10-8-6-4-2/h30H,3-29H2,1-2H3,(H,35,36)(H,37,38)/t30-/m0/s1 |
InChI-Schlüssel |
DZWJQQRAUZJHNM-PMERELPUSA-N |
Isomerische SMILES |
CCCCCCCCCCCCOC(=O)C[C@@H](C(=O)OCCCCCCCCCCCC)NC(=O)CCCCC(=O)O |
Kanonische SMILES |
CCCCCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCCCCC)NC(=O)CCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Chloro-3-methyl-3,4-dihydro-1H-[1,3]oxazino[3,4-a]indol-1-one](/img/structure/B12572278.png)
![4-(2-Ethyl-8-iodo-7-methyl-1,3,4,4a,5,9b-hexahydroindeno[1,2-c]pyridin-5-yl)benzoic acid](/img/structure/B12572279.png)
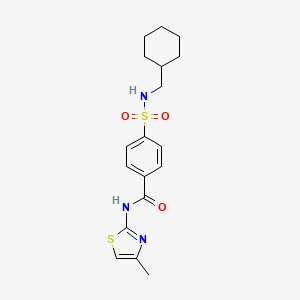
![[5,5'-Bithieno[3,4-b]-1,4-dioxin]-7,7'-dicarboxaldehyde,2,2',3,3'-tetrahydro-](/img/structure/B12572288.png)
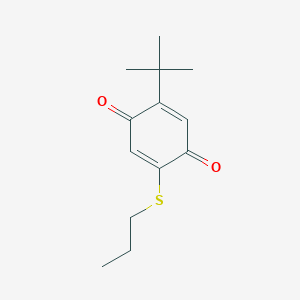
![4-{2-[4-(Hexyloxy)phenyl]ethyl}piperidine](/img/structure/B12572309.png)
![1-Bromo-4-[(2-ethylhexyl)oxy]-2,5-dimethylbenzene](/img/structure/B12572315.png)
![4-(Dibenzo[b,d]furan-2-yl)-3-(methoxycarbonyl)pent-3-enoate](/img/structure/B12572323.png)
![[1-Amino-3-(methylsulfanyl)propyl]phosphonothioic O,O-acid](/img/structure/B12572328.png)

